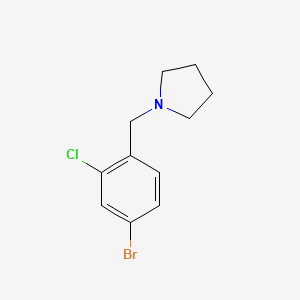

![molecular formula C7H7N3O2 B1531241 2,5-Diméthyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one CAS No. 959238-51-8](/img/structure/B1531241.png)

2,5-Diméthyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one

Vue d'ensemble

Description

2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound . It is a solid substance .

Synthesis Analysis

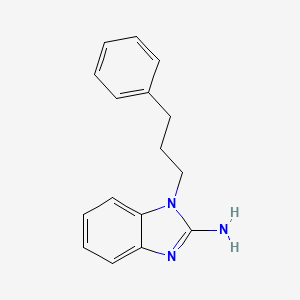

The synthesis of oxazolopyrimidines, including 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one, has been reviewed in recent literature . The two main approaches include the synthesis via cyclization of pyrimidine derivatives resulting in the fused oxazole ring or by condensation of oxazole derivatives leading to fused pyrimidine rings .Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is represented by the formula C7H7N3O2 .Physical and Chemical Properties Analysis

2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a solid substance . Its empirical formula is C7H7N3O2 .Applications De Recherche Scientifique

Recherche sur le Cancer

Ce composé a été évalué pour son potentiel en tant qu'inhibiteur de FGFR1 et sa cytotoxicité contre diverses lignées cellulaires cancéreuses telles que H460, B16F10 et A549 .

Régulation de la Croissance Agricole

Des dérivés de [1,3]oxazolo[5,4-d]pyrimidine ont été étudiés pour leur efficacité à promouvoir la croissance et le développement dans les cultures telles que le soja, le blé, le lin et la citrouille .

Activité Anticancéreuse et Antivirale

La structure de ce composé suggère des activités antitumorales et antivirales potentielles. Plusieurs tests immunologiques et antitumoraux in vitro ont été conçus pour explorer ces possibilités .

Safety and Hazards

Mécanisme D'action

Target of Action

Oxazolo[5,4-d]pyrimidine derivatives, which are structurally similar to nucleic purine bases, have been studied for their potential as anticancer agents .

Mode of Action

It’s known that oxazolo[5,4-d]pyrimidine derivatives exhibit cytotoxic activity against various human cancer cell lines, along with p-glycoprotein-inhibitory ability and pro-apoptotic activity . This suggests that these compounds may interact with their targets to induce cell death, inhibit cell proliferation, or both.

Biochemical Pathways

Given the structural similarity of oxazolo[5,4-d]pyrimidine derivatives to nucleic purine bases, it’s plausible that these compounds may interfere with dna replication or transcription, thereby affecting cell proliferation .

Result of Action

Oxazolo[5,4-d]pyrimidine derivatives have been shown to exhibit cytotoxic activity against various human cancer cell lines . This suggests that these compounds may induce cell death or inhibit cell proliferation.

Analyse Biochimique

Biochemical Properties

2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation . The interaction between 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one and CDK2 involves binding to the active site of the enzyme, inhibiting its activity and thus affecting cell proliferation .

Cellular Effects

2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce apoptosis in cancer cell lines such as MCF-7, HCT-116, and HepG-2 by altering cell cycle progression and promoting cell death . Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of CDK2, it inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis . This compound also interacts with other proteins involved in cell signaling pathways, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects on cells . Degradation over time can lead to reduced efficacy and altered cellular responses .

Dosage Effects in Animal Models

The effects of 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting CDK2 and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . These interactions can influence the overall metabolic state of cells and contribute to the compound’s biochemical effects .

Transport and Distribution

The transport and distribution of 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic potential and minimizing adverse effects .

Subcellular Localization

2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its effects . This localization is crucial for understanding its mechanism of action and optimizing its use in biochemical research .

Propriétés

IUPAC Name |

2,5-dimethyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-3-8-6(11)5-7(9-3)12-4(2)10-5/h1-2H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSUVXXGOZEMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=O)N1)N=C(O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650937 | |

| Record name | 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-51-8 | |

| Record name | 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1531163.png)

![Methyl 4-({[1-(ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoate](/img/structure/B1531165.png)

![2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1531170.png)

![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid](/img/structure/B1531180.png)

![(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione](/img/structure/B1531181.png)